Preclinical Physicochemical Characterization of 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid: A Technical Guide
Preclinical Physicochemical Characterization of 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid: A Technical Guide
Executive Summary
In contemporary drug discovery, the rational design of pharmacophores relies heavily on understanding the physicochemical boundaries of building blocks. 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid (CAS: 1038334-94-9)[1] is a highly functionalized scaffold featuring a bulky tert-butyl group, an electron-rich imidazole ring, a flexible thioether linkage, and a terminal carboxylic acid.
This whitepaper provides an in-depth analysis of the molecule's physicochemical properties. By dissecting the causality between its structural features and its macroscopic behavior (e.g., acid-base equilibria, lipophilicity, and oxidative stability), this guide establishes a framework for researchers to effectively formulate, analyze, and integrate this compound into broader drug development pipelines.
Structural Profiling & Predictive Molecular Descriptors
Before executing wet-lab characterization, establishing a predictive baseline is critical for designing experimental parameters (e.g., selecting HPLC mobile phases or titration cosolvents). The molecule's amphoteric nature dictates its behavior in aqueous environments.
Table 1: Fundamental Molecular Descriptors
| Property | Value / Descriptor | Pharmacological Implication |
| Molecular Formula | C9H14N2O2S[1] | Defines exact mass for LC-MS/MS bioanalysis. |
| Molecular Weight | 214.28 g/mol | Low MW allows for high ligand efficiency (LE) in fragment-based design. |
| CAS Number | 1038334-94-9[1] | Primary identifier for regulatory and inventory tracking. |
| H-Bond Donors (HBD) | 1 (-COOH) | Favorable for passive membrane permeability (Lipinski compliance). |
| H-Bond Acceptors (HBA) | 4 (N, N, O, O) | Provides multiple vectors for target protein interaction. |
| Rotatable Bonds | 4 | Moderate flexibility; allows the acetic acid tail to adopt multiple conformations. |
| Predicted LogP | ~1.8 - 2.2 | Optimal baseline lipophilicity for oral bioavailability. |
Physicochemical Behavior & Causality
To move beyond mere observation, we must understand why this molecule behaves the way it does under physiological conditions.
Acid-Base Equilibria (pKa) and Zwitterionic State
The molecule possesses two distinct ionizable centers: the carboxylic acid (-COOH) and the basic nitrogen (N3) of the imidazole ring.
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The Acidic Center: The carboxylic acid is expected to have a pKa of ~3.5–4.0. The inductive electron-withdrawing effect of the sulfur atom, transmitted through the alpha-carbon, slightly increases the acidity compared to standard aliphatic carboxylic acids.
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The Basic Center: Unsubstituted imidazole has a pKa of ~7.0. However, in this molecule, the electron-withdrawing thioether at the C2 position pulls electron density away from the ring, lowering the basicity of the N3 atom to a predicted pKa of ~5.5–6.5. Furthermore, the massive steric bulk of the tert-butyl group at N1 restricts solvent accessibility, subtly impacting protonation kinetics.
Causality: Because the acidic pKa is lower than the basic pKa, the molecule exists predominantly as a zwitterion at physiological pH (pH 7.4), where the carboxylic acid is deprotonated (anionic) and a fraction of the imidazole ring remains protonated (cationic). Accurate determination of these values is an unavoidable requirement in drug discovery to predict absorption and distribution[2].
Chemical Stability: The Thioether Oxidation Liability
Thioethers are highly susceptible to oxidation by reactive oxygen species (ROS), such as hydrogen peroxide (H2O2), converting first to sulfoxides and subsequently to sulfones[3]. Causality: The nucleophilicity of the sulfur atom in this specific molecule is sterically hindered by the adjacent tert-butyl-imidazole group, yet it remains electronically active. In drug development, this thioether oxidation is often exploited as an ROS-sensitive trigger for targeted drug delivery[3], but it can also represent a critical metabolic liability during formulation stability testing.
Experimental Workflows: Self-Validating Systems
To empirically validate the predicted properties, the following protocols are designed with built-in self-validation mechanisms to ensure data integrity.
Protocol 1: Potentiometric pKa Determination via Cosolvent Extrapolation
Because zwitterionic compounds often exhibit poor aqueous solubility at their isoelectric point, direct aqueous titration is frequently impossible. We utilize the Yasuda-Shedlovsky extrapolation method using methanol-water mixtures[4].
Step-by-Step Methodology:
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Electrode Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25 ± 0.1 °C.
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Sample Preparation: Dissolve 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid in varying ratios of methanol/water (e.g., 30%, 40%, 50%, 60% v/v) containing 0.15 M KCl to maintain constant ionic strength[4].
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Titration: Titrate the solutions with standardized 0.5 M KOH from pH 2.0 to pH 11.0 under a slow argon purge to prevent CO2 absorption[4].
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Self-Validation (Gran Plot): Transform the titration curve using a Gran plot to identify the exact equivalence points. If the Gran plot deviates from linearity, it indicates electrode fouling or incomplete dissolution, invalidating the run.
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Data Extrapolation: Plot the apparent pKa (psKa) values against the reciprocal of the dielectric constant of the specific methanol/water mixtures. Extrapolate the linear regression to 100% water to determine the true aqueous pKa[4].
pH-dependent protonation states and zwitterionic equilibria.
Protocol 2: Kinetic Assessment of Thioether Oxidation
To quantify the stability of the thioether linkage, a forced degradation study using H2O2 is employed, monitored by HPLC-UV.
Step-by-Step Methodology:
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Baseline Establishment: Prepare a 50 µM stock of the analyte in 100 mM Phosphate Buffered Saline (PBS, pH 7.4)[3].
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Oxidant Introduction: Add H2O2 to achieve a final concentration of 10 mM to 40 mM[3]. Incubate the mixture in a thermoshaker at 37 °C.
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Aliquoting & Quenching (Critical Step): At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), extract a 100 µL aliquot. Self-Validation: Immediately quench the aliquot with an excess of aqueous methionine or catalase. Failure to quench will result in continued oxidation inside the HPLC autosampler, leading to artificially inflated degradation rates.
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HPLC-UV Analysis: Inject the quenched samples onto a C18 reverse-phase column. The polar sulfoxide metabolite will elute earlier than the parent thioether.
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Kinetic Calculation: Plot the natural log of the remaining parent peak area versus time to calculate the pseudo-first-order rate constant ( kobs ) and half-life ( t1/2 )[3].
Kinetic workflow for assessing thioether oxidation via HPLC-UV.
Conclusion
The molecule 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid represents a highly tunable pharmacophore. Its zwitterionic nature dictates complex solubility and permeability profiles that must be mapped using rigorous cosolvent potentiometry. Furthermore, its thioether linkage requires strict oxidative stability monitoring. By employing the self-validating experimental frameworks outlined above, development teams can confidently advance this scaffold through preclinical hit-to-lead optimization.
References
- NextSDS. "2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid - Chemical Substance Information." NextSDS Database.
- Al Khzem, A. H., et al. "Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development." International Journal of Innovative Research and Scientific Studies, 8(11), 2025, pp. 227-237.
- Narasimham, L., et al. "Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa." European Journal of Chemistry.
- Author(s) unlisted. "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis." Organic Letters - ACS Publications, March 19, 2025.
